Estriol

Descripción

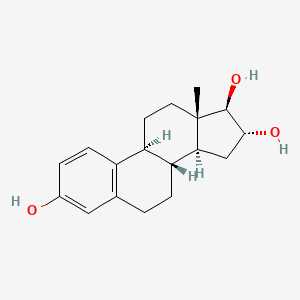

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Record name | estriol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estriol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022366 | |

| Record name | Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Odorless white crystals. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 g/cu cm at 25 °C | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder | |

CAS No. |

50-27-1 | |

| Record name | Estriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oestriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB33469R8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

82-86, 288 °C (decomposes), 282 °C | |

| Record name | Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Feto-Placental Symphony: An In-depth Technical Guide to Estriol Biosynthesis in Placental Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

During human pregnancy, the biosynthesis of estrogens, particularly estriol (B74026) (E3), is a critical physiological process essential for maintaining a healthy pregnancy and supporting fetal development. Unlike the non-pregnant state where ovaries are the primary site of estrogen synthesis, during gestation, this function is taken over by the placenta. However, the placenta is an incomplete steroidogenic organ; it lacks the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme necessary to convert C21 steroids (like pregnenolone) into C19 androgens, the immediate precursors for estrogens.[1][2] This deficiency necessitates a unique and intricate collaboration between the fetus and the placenta, a concept known as the "feto-placental unit".[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in placental cells, detailing the molecular steps, key enzymes, quantitative kinetics, and the experimental protocols used to investigate this vital process.

The this compound Biosynthesis Pathway: A Multi-Step, Multi-Organ Process

The production of this compound is a testament to the symbiotic relationship between the fetus and the placenta. The pathway begins with precursors synthesized in the fetal adrenal glands and liver, which are then transported to the placenta for the final conversion steps.

-

Fetal Precursor Synthesis: The fetal adrenal glands, specifically the large fetal zone, are highly active in steroidogenesis, producing vast quantities of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from cholesterol.[1][4][5] A significant portion of this DHEA-S is then transported to the fetal liver.

-

16α-Hydroxylation in the Fetal Liver: In the fetal liver, the enzyme CYP3A7 catalyzes the 16α-hydroxylation of DHEA-S, converting it into 16α-hydroxy-DHEA-S (16α-OH-DHEAS).[6][7] This step is crucial, as 16α-OH-DHEAS is the primary and direct precursor for placental this compound synthesis.[6][8] Approximately 90% of the precursors for this compound synthesis originate from the fetus.[1]

-

Transport into Placental Cells: The sulfated steroid precursor, 16α-OH-DHEAS, must enter the placental syncytiotrophoblast cells from the fetal circulation to be metabolized.[6][8] This transport is not passive but is mediated by specific carrier proteins. Studies have identified several organic anion transporters, including Organic Anion Transporter 4 (OAT4) and the Sodium-dependent Organic Anion Transporter (SOAT), expressed in the syncytiotrophoblast that facilitate the uptake of 16α-OH-DHEAS.[8][9][10]

-

Placental Conversion Cascade: Once inside the syncytiotrophoblast, a series of enzymatic reactions occurs:

-

Desulfation: The first step is the removal of the sulfate group from 16α-OH-DHEAS by the enzyme steroid sulfatase (STS) .[6][11] This reaction yields 16α-hydroxy-DHEA. A deficiency in this enzyme leads to very low this compound levels.[12][13]

-

Dehydrogenation/Isomerization: The resulting 16α-hydroxy-DHEA is then acted upon by 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . This enzyme catalyzes the conversion of the Δ5-3β-hydroxyl group to a Δ4-3-keto group, producing 16α-hydroxyandrostenedione.[3][14] The human placenta expresses the type I isoform of this enzyme (HSD3B1).[3][14]

-

Aromatization: The final and rate-limiting step is the conversion of 16α-hydroxyandrostenedione to this compound (E3). This reaction is catalyzed by aromatase (CYP19A1) , a cytochrome P450 enzyme.[1][3][15] Aromatase is highly expressed in the syncytiotrophoblast and is responsible for the characteristic high estrogen levels of pregnancy.[2]

-

The newly synthesized this compound is then secreted into the maternal circulation, where its levels can be monitored as an indicator of feto-placental health.[5][11]

Caption: The feto-placental unit's collaborative pathway for this compound synthesis.

Quantitative Data on Pathway Components

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of the transporters and enzymes involved.

Table 1: Kinetic Parameters of 16α-OH-DHEAS Transporters in HEK293 Cells

| Transporter | Substrate | Apparent Km (μM) | Vmax (pmol/mg protein/min) | Sodium Dependence | Reference |

| OAT4 | 16α-OH-DHEAS | 23.1 ± 5.1 | 485.0 ± 39.1 | Partial | [8] |

| SOAT | 16α-OH-DHEAS | 319.0 ± 59.5 | 1465.8 ± 118.8 | Yes | [8] |

| NTCP | 16α-OH-DHEAS | 51.4 ± 9.9 | 1423.3 ± 109.6 | Yes | [8] |

Data obtained from studies using stably transfected HEK293 cells.

Table 2: Kinetic Parameters of Key Placental Steroidogenic Enzymes

| Enzyme | Substrate | Apparent Km | Vmax | Tissue Preparation | Reference |

| Steroid Sulfatase (STS) | DHEA-S | 15.4 μM | 1420 pmol/min/mg protein | Placental Homogenate | [16] |

| 3β-HSD | DHEA | 14-19 nM | - | Placental Microsomes | [17] |

| 3β-HSD | Pregnenolone | 36-42 nM | - | Placental Microsomes | [17] |

| 3β-HSD | Pregnenolone | ~3-6 µM | 10 nmol/mg protein/min | Placental Microsomes | [18] |

Note: Km values for 3β-HSD vary significantly between studies, potentially due to different assay conditions and substrate preparations.[17][18][19]

Experimental Protocols for Studying this compound Biosynthesis

Investigating the placental this compound pathway requires a multi-faceted approach, combining cell biology, biochemistry, and analytical chemistry.

Caption: A typical experimental workflow for investigating placental steroid metabolism.

Protocol 1: Isolation and Culture of Primary Human Trophoblasts

This protocol is adapted from methodologies described for studying placental cell function.[20]

-

Tissue Collection: Obtain fresh human term placental tissue immediately after delivery, following institutional review board (IRB) approval and patient consent.

-

Dissection: Excise villous tissue from the maternal side of the placenta, avoiding calcified regions and visible blood clots. Wash extensively with sterile phosphate-buffered saline (PBS) to remove blood.

-

Digestion: Mince the tissue into small fragments (~1 mm³) and subject it to sequential enzymatic digestion using Trypsin and DNase I to release the cells.

-

Cell Purification: Layer the cell suspension onto a discontinuous Percoll density gradient and centrifuge to separate trophoblasts from other cell types (e.g., red blood cells, fibroblasts).

-

Plating and Culture: Collect the purified trophoblast layer, wash the cells, and determine cell viability. Plate the cells onto culture dishes coated with an extracellular matrix like Matrigel. Culture in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. The cells will spontaneously syncytialize over 72-96 hours in culture, forming a syncytiotrophoblast-like layer suitable for experiments.

Protocol 2: Quantification of Steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and specific steroid quantification.[20][21][22]

-

Sample Preparation (from Culture Supernatant):

-

Collect cell culture supernatant at desired time points.

-

Add an internal standard mixture (containing deuterated or ¹³C-labeled versions of the steroids of interest) to each sample for accurate quantification.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins.

-

-

Steroid Extraction:

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to concentrate the steroids and remove interfering substances like phospholipids.[20][21]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject the sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the different steroids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify the steroids using electrospray ionization (ESI) and multiple reaction monitoring (MRM). Each steroid is identified and quantified by its specific precursor ion-to-product ion transition.

-

-

Data Processing: Generate a standard curve using known concentrations of each steroid. Quantify the steroid concentrations in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 3: Kinetic Assay for Placental Microsomal 3β-HSD

This protocol is based on methods developed for determining the kinetic parameters of 3β-HSD.[17][23]

-

Microsome Preparation:

-

Homogenize fresh placental tissue in a cold buffer.

-

Perform differential centrifugation: first, a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures in tubes containing buffer, the cofactor NAD+, and varying concentrations of the substrate (e.g., [³H]-DHEA).

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding a small amount of the microsomal preparation.

-

Incubate for a short, defined period where the reaction rate is linear.

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent with unlabeled carrier steroids like DHEA and androstenedione).

-

-

Product Separation and Quantification:

-

Extract the steroids from the aqueous mixture using an organic solvent.

-

Separate the substrate ([³H]-DHEA) from the product ([³H]-androstenedione) using thin-layer chromatography (TLC).

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction using liquid scintillation counting.

-

-

Kinetic Analysis:

-

Calculate the initial velocity (V) of the reaction at each substrate concentration.

-

Plot the data using a Michaelis-Menten plot (V vs. [S]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the apparent Km and Vmax values for the enzyme.

-

Conclusion

The biosynthesis of this compound is a finely tuned process that highlights the profound integration of maternal, placental, and fetal systems. This pathway is not only fundamental for a successful pregnancy but also serves as a valuable diagnostic window into feto-placental well-being. A thorough understanding of the precursor transport mechanisms, enzymatic cascades, and their kinetics is crucial for researchers in reproductive biology and for professionals involved in the development of drugs intended for use during pregnancy. The experimental protocols outlined herein provide a robust framework for further investigation into this complex and elegant biological system.

References

- 1. The Interplay between Estrogen and Fetal Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroid Endocrinology of Pregnancy | GLOWM [glowm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and function of the fetal adrenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport of the placental this compound precursor 16α-hydroxy-dehydroepiandrosterone sulfate (16α-OH-DHEAS) by stably transfected OAT4-, SOAT-, and NTCP-HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An update on placental drug transport and its relevance to fetal drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Placental steroid sulphatase deficiency: an approach to antenatal care and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Placental steroid metabolism in a case of placental sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfatase deficiency in the human placenta: clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of the placental microsomal 3 beta-hydroxysteroid dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of human placental, ovarian, and adrenal 3 beta-hydroxysteroid dehydrogenase inhibition by epostane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic comparison of the 3 beta-hydroxysteroid dehydrogenase activity in human placenta, chorion laeve, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Revisiting Steroidogenic Pathways in the Human Placenta and Primary Human Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Landscape of Steroid Dynamics in Pregnancy: Insights From the Maternal-Placental-Fetal Unit and Placental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3 beta-Hydroxysteroid dehydrogenase activity in glandular and extraglandular human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Estriol Action on Estrogen Receptor Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of Estriol (E3) with Estrogen Receptor Beta (ERβ). This compound, a weak endogenous estrogen, exhibits a preferential binding affinity for ERβ over ERα, making it a molecule of significant interest for therapeutic applications where ERβ-selective agonism is desired. This document details the binding kinetics, transcriptional activation, and downstream signaling pathways initiated by the this compound-ERβ complex. It also provides detailed protocols for key experimental assays used to characterize these interactions.

Quantitative Analysis of this compound Interaction with Estrogen Receptors

The binding affinity and transcriptional potency of this compound for ERβ have been quantified in various studies. The following tables summarize key quantitative data, comparing this compound's activity on ERβ and ERα, with Estradiol (E2) as a reference.

Table 1: Competitive Binding Affinities of Estrogens for ERα and ERβ

| Ligand | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |

| Estradiol | ERα | ~0.2 | 100 | [1] |

| ERβ | ~0.5 | 100 | [1] | |

| This compound | ERα | ~1.8 | ~11 | [1] |

| ERβ | ~2.8 | ~18 | [1] | |

| Estrone | ERα | ~1.8 | ~11 | [1] |

| ERβ | ~5.0 | ~10 | [1] |

Note: IC50 and RBA values can vary depending on the specific assay conditions and cell types used.

Table 2: Transcriptional Activation Potency of Estrogens on ERα and ERβ

| Ligand | Receptor | EC50 (nM) | Relative Transcriptional Potency (%) vs. Estradiol | Reference |

| Estradiol | ERα | ~0.03 | 100 | |

| ERβ | ~0.05 | 100 | ||

| This compound | ERα | ~0.28 | ~10.7 | |

| ERβ | ~0.30 | ~16.7 | ||

| Estrone | ERα | ~0.15 | ~20 | |

| ERβ | ~0.25 | ~20 |

Note: EC50 values are typically determined using reporter gene assays and can vary based on the cell line, reporter construct, and assay conditions.

Signaling Pathways of the this compound-ERβ Complex

Upon binding to this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct or indirect interaction of the this compound-ERβ complex with DNA to modulate gene transcription.

In the classical genomic pathway, the this compound-ERβ complex can directly bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, typically leading to the recruitment of co-activators like Steroid Receptor Co-activator-1 (SRC-1) and subsequent gene transcription.[2] Additionally, the this compound-ERβ complex can indirectly regulate gene expression by tethering to other transcription factors, such as AP-1 and NF-κB, that are already bound to their respective DNA response elements.[3] This interaction can modulate the transcriptional activity of these factors, often leading to anti-proliferative and anti-inflammatory effects through the repression of pro-inflammatory genes.[4]

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects through membrane-associated ERβ. This signaling cascade involves the activation of intracellular kinase pathways.

The binding of this compound to a subpopulation of ERβ located at the cell membrane can rapidly activate intracellular signaling cascades, most notably the p38 MAP kinase (p38/MAPK) pathway.[5][6] Activation of this pathway can lead to a variety of cellular responses, including the induction of apoptosis in certain cancer cells, contributing to the anti-proliferative effects of this compound.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with ERβ.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Competitive Binding Incubation:

-

Separation of Bound and Free Ligand:

-

A hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the receptor-ligand complexes.

-

The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.

-

-

Quantification and Data Analysis:

-

The radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of bound [3H]-Estradiol against the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of [3H]-Estradiol binding) is determined from this curve.[7]

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a ligand-receptor complex to activate the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T) is cultured in appropriate media.[8]

-

Cells are transiently transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene driven by a promoter with multiple EREs.[8] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, the cells are treated with a range of concentrations of this compound.

-

-

Incubation and Cell Lysis:

-

Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and protein expression.

-

The cells are then lysed to release the cellular contents, including the expressed luciferase enzyme.[9]

-

-

Luminescence Measurement:

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

A dose-response curve is generated by plotting the normalized luciferase activity against the log concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated from this curve.

-

Co-regulator Recruitment Assay (TR-FRET)

This assay measures the ligand-dependent interaction between a nuclear receptor and a co-regulator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology:

-

Assay Principle:

-

The assay utilizes a GST-tagged ERβ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-regulator peptide (e.g., containing the LXXLL motif of SRC-1) (acceptor fluorophore).[10]

-

In the presence of an agonist like this compound, the ERβ-LBD undergoes a conformational change that promotes the recruitment of the co-regulator peptide.

-

This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur.

-

-

Assay Procedure:

-

The ERβ-LBD, terbium-labeled antibody, fluorescein-labeled co-regulator peptide, and varying concentrations of this compound are incubated together in a microplate.[10]

-

The plate is incubated at room temperature to allow the interactions to reach equilibrium.

-

-

TR-FRET Measurement:

-

The plate is read in a TR-FRET-compatible plate reader, which excites the terbium donor and measures the emission from both the terbium donor and the fluorescein (B123965) acceptor after a time delay.[11]

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each concentration of this compound.

-

A dose-response curve is generated by plotting the TR-FRET ratio against the log concentration of this compound.

-

The EC50 value for co-regulator recruitment is determined from this curve.[11]

-

Conclusion

This compound acts as a selective agonist for Estrogen Receptor Beta, exhibiting a binding affinity and transcriptional potency that, while lower than Estradiol, is preferential for ERβ over ERα. Its mechanism of action involves both classical genomic pathways, leading to the modulation of target gene expression through direct ERE binding and tethering to other transcription factors, and rapid non-genomic pathways that activate intracellular signaling cascades like the p38/MAPK pathway. This dual mechanism contributes to the diverse cellular effects of this compound, including its anti-proliferative and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other selective ERβ modulators, which hold significant promise for the development of novel therapeutics with improved safety profiles.

References

- 1. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Estrogen receptor (ER)-beta reduces ERalpha-regulated gene transcription, supporting a "ying yang" relationship between ERalpha and ERbeta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. assaygenie.com [assaygenie.com]

- 10. A dual estrogen receptor TR-FRET assay for simultaneous measurement of steroid site binding and coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Estriol Signaling Cascades in Neuronal Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major naturally occurring estrogens in humans, predominantly produced during pregnancy. While less potent than estradiol (B170435) (E2), this compound exhibits significant biological activity and has garnered interest for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases and demyelinating disorders like multiple sclerosis.[1] Its neuroprotective actions are primarily mediated through its interaction with estrogen receptors (ERs), initiating a cascade of intracellular signaling events. This guide provides a detailed overview of the core signaling pathways activated by this compound in neuronal cell lines, methodologies for their investigation, and a summary of quantitative data, largely extrapolated from studies on the more extensively researched estradiol.

This compound has a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which is significant as ERβ is more prevalent in various brain regions, including the hippocampus.[2] This preferential binding suggests that this compound may exert its effects through ERβ-dominant pathways. The signaling cascades initiated by this compound can be broadly categorized into rapid, non-genomic pathways originating from membrane-associated estrogen receptors (mERs) and slower, genomic pathways involving the translocation of nuclear ERs to the nucleus to regulate gene expression. This guide will focus on the rapid signaling cascades that are critical for the immediate neuroprotective responses of neuronal cells to this compound.

Core Signaling Pathways

This compound, primarily through its interaction with ERβ and to a lesser extent ERα and the G-protein coupled estrogen receptor 1 (GPER1), activates several key intracellular signaling cascades that are crucial for neuronal survival, differentiation, and plasticity.[3] The two most prominent of these are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2] In neuronal cells, activation of this pathway by this compound is thought to be a key mechanism underlying its neuroprotective effects. The binding of this compound to membrane-associated ERs can lead to the activation of G-proteins, which in turn triggers a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in neuronal survival and plasticity, including the anti-apoptotic protein Bcl-2 and the activity-regulated cytoskeleton-associated protein (Arc).[4]

PI3K/Akt Signaling Cascade

The PI3K/Akt pathway is another major survival pathway in neurons that is activated by this compound.[5][6] Upon this compound binding to its receptor, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt has several downstream targets that promote cell survival. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead box protein O3 (FOXO3a).[7] Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR) and also lead to the phosphorylation and activation of CREB, thereby promoting the transcription of pro-survival genes.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of estrogens on key signaling molecules in neuronal cell lines. It is important to note that the majority of this data is derived from studies using estradiol, and this compound is expected to produce similar, though potentially less potent, effects.

Table 1: Effect of Estrogen on ERK Phosphorylation

| Cell Line | Estrogen Concentration | Treatment Time | Fold Change in p-ERK/Total ERK | Reference |

| SH-SY5Y | 10 nM Estradiol | 15 min | ~2.5 | [3] |

| Primary Cortical Neurons | 10 nM Estradiol | 10 min | ~3.0 | [7] |

Table 2: Effect of Estrogen on Akt Phosphorylation

| Cell Line | Estrogen Concentration | Treatment Time | Fold Change in p-Akt/Total Akt | Reference |

| Primary Mesencephalic Neurons | 10 nM Estradiol | 15 min | Significant Increase | [8] |

| Hippocampal Neurons | 10 nM Estradiol | 10 min | Significant Increase | [7] |

Table 3: Effect of Estrogen on CREB Phosphorylation

| Cell Model | Estrogen Treatment | Treatment Time | % of Neurons with p-CREB | Reference |

| Ovariectomized Rat Hippocampus | 10 µg Estradiol Benzoate | 14 days | Significant Increase | [9][10] |

| Basal Forebrain Cholinergic Neurons (in vivo) | 33 ng/g Estradiol | 15 min | Significant Increase | [11] |

Table 4: Effect of Estrogen on Bcl-2 Gene Expression

| Cell/Tissue Model | Estrogen Treatment | Treatment Time | Change in Bcl-2 mRNA/Protein | Reference |

| Ischemic Rat Cerebral Cortex | Estradiol | 24 hours | Prevents injury-induced downregulation | [12][13] |

| Rat Hypothalamic Neurons | Estradiol | Dose-dependent | Increase | [14] |

| Primary Cerebrocortical Neurons | 10 nM Estradiol | 12-72 hours | Modest Increase | [15] |

Detailed Experimental Protocols

The following are example protocols for key experiments to investigate this compound signaling cascades in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Experimental Workflow: Investigating this compound Signaling

Protocol 1: Western Blot Analysis of Protein Phosphorylation

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.

-

Treat cells with this compound (e.g., 100 nM) or vehicle (e.g., 0.1% DMSO) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-CREB, and total CREB overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment procedure as in Protocol 1, but with a longer treatment duration (e.g., 4, 8, or 24 hours) to allow for changes in gene expression.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., BCL2, ARC) and a housekeeping gene (e.g., GAPDH), and the cDNA template.

-

Example Primer Sequences (Human):

-

BCL2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

-

BCL2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'

-

ARC Forward: 5'-GGAGTCCTGCAGCCAAGTTG-3'

-

ARC Reverse: 5'-CTTGCCGACAGAGCAGGTTT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Protocol 3: Immunocytochemistry for ERβ Localization

-

Cell Culture and Treatment:

-

Grow SH-SY5Y cells on poly-L-lysine-coated glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 100 nM) for different time points to observe potential translocation of ERβ.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against ERβ overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Conclusion

This compound holds promise as a neuroprotective agent, and understanding its signaling cascades in neuronal cells is crucial for harnessing its therapeutic potential. While much of our current knowledge is extrapolated from studies on estradiol, it is evident that this compound can activate key pro-survival pathways, including the MAPK/ERK and PI3K/Akt cascades, likely through its preferential interaction with ERβ. The experimental protocols provided in this guide offer a framework for further investigation into the specific molecular mechanisms of this compound's action. Future research focusing on generating quantitative data specific to this compound will be invaluable for a more complete understanding of its role in neuronal health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. EFFECTS OF ESTROGEN TREATMENT ON EXPRESSION OF BDNF AND CREB EXPRESSION AND PHOSPHORYLATION IN RAT AMYGDALOID AND HIPPOCAMPAL STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute estradiol protects CA1 neurons from ischemia-induced apoptotic cell death via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen protects against dopamine neuron toxicity in primary mesencephalic cultures through an indirect P13K/Akt mediated astrocyte pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hetereogeneity of Dose and Time Effects of Estrogen on Neuron-specific Neuronal Protein (NeuN) and Phosphorylated Cyclic AMP Response Element-binding Protein (pCREB) in the Hippocampus of Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hetereogeneity of dose and time effects of estrogen on neuron-specific neuronal protein and phosphorylated cyclic AMP response element-binding protein in the hippocampus of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogen Induces Estrogen Receptor α-Dependent cAMP Response Element-Binding Protein Phosphorylation via Mitogen Activated Protein Kinase Pathway in Basal Forebrain Cholinergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estradiol modulates bcl-2 in cerebral ischemia: a potential role for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen modulates Bcl-2 family proteins in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estradiol upregulates Bcl-2 expression in adult brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen Regulates Bcl-w and Bim Expression: Role in Protection against β-Amyloid Peptide-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Estriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026), a primary estrogen during pregnancy, has garnered significant scientific interest for its immunomodulatory and neuroprotective properties. Historically, the amelioration of autoimmune diseases such as multiple sclerosis (MS) during pregnancy has pointed towards a protective role for pregnancy-associated hormones.[1][2][3][4] Emerging evidence strongly suggests that this compound is a key contributor to this phenomenon, exerting potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action: A Multi-pronged Approach

This compound's anti-inflammatory effects are not mediated by a single pathway but rather through a concerted regulation of multiple cellular and molecular processes. The primary mechanisms include:

-

Modulation of Cytokine Production: this compound has been shown to suppress the production of pro-inflammatory cytokines while in some contexts promoting the expression of anti-inflammatory cytokines. This shift in the cytokine milieu is a cornerstone of its immunomodulatory function.[2][5][6]

-

Inhibition of the NF-κB Signaling Pathway: A central hub for inflammatory responses, the Nuclear Factor-kappa B (NF-κB) pathway is a key target of this compound. By interfering with this pathway, this compound can effectively dampen the transcription of numerous pro-inflammatory genes.[7][8][9][10]

-

Induction of a T-helper 2 (Th2) Immune Shift: In autoimmune diseases often characterized by a dominant T-helper 1 (Th1) response, this compound promotes a shift towards a Th2 phenotype, which is associated with an anti-inflammatory and humoral immune response.[3][4]

-

Neuroprotection and Blood-Brain Barrier Integrity: Beyond its systemic anti-inflammatory effects, this compound exhibits direct neuroprotective properties and can enhance the integrity of the blood-brain barrier, which is often compromised in neuroinflammatory conditions.[1][11][12]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize key quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Clinical Trial Data in Multiple Sclerosis

| Parameter | Treatment Group | Placebo Group | Percentage Reduction/Change | Study Reference |

| Annualized Relapse Rate | 0.25 | 0.37 | 32% reduction | [13] |

| Gadolinium-enhancing lesions | Significantly decreased from baseline | - | - | [1][3][5] |

| Serum Neurofilament Light Chain | Reduced | - | Supports neuroprotective effect | [13] |

| Cognitive Function (PASAT scores) | Improved | No significant change | - | [5] |

Table 2: Preclinical Data (In Vitro and Animal Models)

| Model System | Parameter Measured | Effect of this compound Treatment | Quantitative Change | Study Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Disease Severity | Ameliorated | Significant reduction in clinical scores | [4][14][15] |

| EAE Mice | CNS Infiltrating Cells | Reduced | Decreased T-cell and monocyte infiltration | [4] |

| EAE Mice | Pro-inflammatory Cytokines (IFN-γ) | Decreased | Significant decrease in peripheral blood mononuclear cells | [1][3] |

| EAE Mice | Anti-inflammatory Cytokines (IL-10) | Increased | Significantly increased production by T-lymphocytes | |

| Ovariectomized Rats | Blood-Brain Barrier Permeability | Restored to control levels | 500% increase in permeability in untreated ovariectomized rats was reversed | [2] |

| Human Peripheral Blood Mononuclear Cells | Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Decreased | Inhibition of production | [5] |

| Human Peripheral Blood Mononuclear Cells | Anti-inflammatory Cytokines (IL-5, IL-10) | Increased | Significantly increased levels |

Signaling Pathways

This compound's anti-inflammatory effects are intricately linked to the modulation of key signaling pathways. The inhibition of the NF-κB pathway is a well-documented mechanism.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay using Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (dissolved in a suitable vehicle, e.g., ethanol).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

ELISA kits for TNF-α and IL-6.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh).

Procedure:

-

Cell Culture: Culture macrophages in complete medium until they reach 80-90% confluency.

-

Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 24 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA). Include a non-stimulated control group.

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants for cytokine analysis by ELISA.

-

RNA Extraction and qPCR: After the 6-hour incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the relative gene expression of Tnf and Il6.

-

Data Analysis: Quantify cytokine concentrations from the ELISA standard curve. For qPCR, calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old).

-

Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

This compound pellets for subcutaneous implantation (or this compound for oral gavage).

-

Clinical scoring scale for EAE.

Procedure:

-

EAE Induction: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. Administer PTX intraperitoneally on day 0 and day 2.[9][15][16][17]

-

This compound Treatment: At the onset of clinical signs (or as per the study design), implant a subcutaneous pellet containing this compound or a placebo. Alternatively, administer this compound daily via oral gavage.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Data Analysis: Compare the mean clinical scores, disease incidence, and peak disease severity between the this compound-treated and placebo groups. Quantify the extent of inflammation and demyelination in the CNS.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.

Caption: A generalized in vitro experimental workflow.

Conclusion

The collective evidence strongly supports the significant anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, and to shift the immune response towards a less inflammatory state, underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies provide a solid foundation for its further development as a treatment for autoimmune and neuroinflammatory diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the beneficial effects of this intriguing hormone. Further research, including larger-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and long-term safety.[13]

References

- 1. The Effect of Ovariectomy and Estrogen on Penetrating Brain Arterioles and Blood-brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of ovariectomy and estrogen on penetrating brain arterioles and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sex hormone therapy in Multiple Sclerosis: A systematic review of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reduces Pulmonary Immune Cell Recruitment and Inflammation to Protect Female Mice From Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen Treatment in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen alters baseline and inflammatory-induced cytokine levels independent from hypothalamic–pituitary–adrenal axis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17β-Estradiol Inhibits Inflammatory Gene Expression by Controlling NF-κB Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen protects the blood-brain barrier from inflammation-induced disruption and increased lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. droracle.ai [droracle.ai]

- 14. benchchem.com [benchchem.com]

- 15. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

Characterization of Estriol Metabolites In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, primarily known for its significant increase in production during pregnancy.[1] Beyond its role in fetal well-being, understanding the metabolism of this compound is crucial in pharmacology and toxicology. As a metabolite of estradiol (B170435) and estrone (B1671321), its biotransformation provides insights into the broader pathways of estrogen metabolism, which are implicated in various physiological and pathological conditions, including hormone-dependent cancers.[2] In vitro models are indispensable for characterizing the specific enzymes involved, determining the kinetics of metabolite formation, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of the in vitro characterization of this compound metabolites, detailing metabolic pathways, quantitative data, and robust experimental protocols.

Principal Metabolic Pathways of this compound

The in vitro metabolism of this compound, like other estrogens, is predominantly a two-phase process. Phase I involves oxidative reactions, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes. Phase II consists of conjugation reactions, where glucuronide or sulfate (B86663) groups are added to the molecule by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to increase water solubility and facilitate excretion.[1][3]

Phase I Metabolism: Hydroxylation

The primary Phase I reactions involve the formation of catechol estrogens through hydroxylation at the C2 and C4 positions of the aromatic A-ring, yielding metabolites such as 2-hydroxythis compound (B72648) and 4-hydroxythis compound.[4] These reactions are catalyzed by various CYP enzymes. While much of the literature focuses on estradiol, the same enzyme families are responsible for this compound metabolism. Key enzymes include CYP1A1, CYP1A2, CYP1B1, and CYP3A4, which are highly expressed in the liver.[5][6]

Phase II Metabolism: Conjugation

Conjugation is the major metabolic fate of this compound.

-

Glucuronidation: This is a significant pathway where UGT enzymes conjugate glucuronic acid to the hydroxyl groups of this compound.[3] Studies have identified specific UGT isoforms responsible for these reactions. UGT1A10 is highly active in conjugating the 3-OH position, while UGT2B7 is the most active towards the 16-OH position.[7] The resulting metabolites include this compound-3-glucuronide and this compound-16α-glucuronide.[3]

-

Sulfation: Estrogen sulfotransferase, particularly SULT1E1, catalyzes the transfer of a sulfonate group to this compound, forming metabolites like this compound 3-sulfate.[8][9][10] This process typically inactivates the estrogenic activity of the molecule by preventing it from binding to estrogen receptors.[8]

Quantitative Analysis of Metabolite Formation

Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and preference of different metabolic pathways. The following tables summarize kinetic parameters for the key enzymes involved in estrogen metabolism. Data specific to this compound is prioritized, but parameters for estradiol are included for comparison, given its structural similarity and the greater availability of data.

Table 1: Kinetics of Estrogen Hydroxylation by CYP Enzymes

| Enzyme | Substrate | Metabolite | Km (µmol/L) | Vmax (nmol/nmol/min) | Source |

|---|---|---|---|---|---|

| CYP1A2 | Estrone | 2-Hydroxyestrone | 19.3 ± 2.6 | 1.8 ± 0.1 | [11] |

| CYP1B1 | Estrone | 4-Hydroxyestrone | 4.3 ± 0.9 | 0.4 ± 0.02 | [11] |

| CYP3A4 | Estradiol | 2-Hydroxyestradiol | - | High Activity | [5][12] |

| CYP3A5 | Estrone | 16α-Hydroxyestrone | 22.8 ± 6.6 | 0.08 ± 0.01 | [11] |

Note: Kinetic data for this compound hydroxylation is limited in published literature. The data for estrone and estradiol indicate the primary enzymes involved in estrogen A-ring and D-ring hydroxylation.

Table 2: Kinetics of this compound Glucuronidation by UGT Enzymes

| Enzyme | Substrate | Metabolite Position | S50/Km (µM) | Hill Coefficient (n) | Source |

|---|---|---|---|---|---|

| UGT1A1 | Estradiol | 3-OH | 22 | 1.9 | [13] |

| UGT1A10 | This compound | 3-OH | High Affinity | - | [7] |

| UGT2B7 | This compound | 16-OH | High Affinity | - | [7] |

| UGT2B7 | Estradiol | 17-OH | 7 | - | [13] |

Note: UGT1A1 often exhibits sigmoidal (allosteric) kinetics for estradiol glucuronidation, hence S50 and Hill coefficient are reported instead of Km.[13][14] UGT1A10 and UGT2B7 show high activity towards this compound, but specific kinetic constants are not always detailed.[7]

Detailed Experimental Protocols

Reproducible in vitro studies require meticulously planned and executed protocols. The following sections describe a standard workflow for the characterization of this compound metabolites using human liver microsomes (HLM) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical incubation to assess the formation of Phase I and Phase II metabolites.

-

Reagent Preparation:

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO or methanol.

-

Internal Standard (IS): Prepare a stock solution of a stable isotope-labeled standard, such as this compound-d3, for accurate quantification.[2]

-

Cofactors: Prepare fresh solutions of NADPH (for CYP-mediated reactions), UDPGA (for UGT-mediated reactions), and PAPS (for SULT-mediated reactions) in buffer.

-

Buffer: Use a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and any necessary activating agents (e.g., alamethicin (B1591596) for UGT assays).

-

Add this compound from the stock solution to achieve the desired final substrate concentration (e.g., 1-50 µM).[11]

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the cofactor solution (e.g., NADPH for Phase I, or a mix of NADPH, UDPGA, and PAPS for a comprehensive screen).

-

Incubate at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction remains in the linear range of metabolite formation.[11]

-

-

Reaction Termination:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

-

Vortex vigorously to mix and precipitate the microsomal proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

-

Sample Preparation for Analysis

Efficient extraction of analytes from the incubation matrix is critical for sensitive detection.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

-

Liquid-Liquid Extraction (LLE) (Recommended for higher recovery):

-

Add 1 mL of an immiscible organic solvent like methyl tert-butyl ether (MTBE).[15]

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Allow phases to separate (centrifugation can aid this).

-

Freeze the lower aqueous layer (e.g., at -80°C for 30 minutes).[15]

-

Decant the upper organic layer containing the analytes into a new tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.

-

Analytical Methodology: UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites.[2][16]

Table 3: Example UPLC-MS/MS Parameters for this compound Metabolite Analysis

| Parameter | Setting | Source |

|---|---|---|

| Chromatography (UPLC) | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [15] |

| Mobile Phase A | Water with 0.1% ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid | [15][17] |

| Mobile Phase B | Methanol or Acetonitrile | [15][17] |

| Flow Rate | 0.4 - 0.5 mL/min | [15] |

| Gradient | A linear gradient from low to high organic phase (e.g., 30% to 95% B) | [15] |

| Injection Volume | 5 - 50 µL | [15] |

| Mass Spectrometry (MS/MS) | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [15] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |

| Example MRM Transitions | This compound: m/z 287 -> 145, 171 this compound-d3: m/z 290 -> 147, 173 | [2] |

Note: Specific MRM transitions must be optimized for each metabolite of interest and for the specific mass spectrometer used.

Conclusion

The in vitro characterization of this compound metabolism is a multi-faceted process that relies on a sound understanding of biochemical pathways and advanced analytical techniques. By employing robust in vitro systems like human liver microsomes and sensitive analytical platforms such as LC-MS/MS, researchers can effectively identify key metabolic pathways, quantify metabolite formation, and elucidate the roles of specific CYP, UGT, and SULT enzymes. The methodologies and data presented in this guide serve as a foundational resource for scientists in drug development and endocrine research, facilitating a deeper understanding of this compound's biological fate and its implications for human health.

References

- 1. oatext.com [oatext.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Endogenous estradiol metabolites stimulate the in vitro proliferation of human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]

- 7. Regiospecificity and stereospecificity of human UDP-glucuronosyltransferases in the glucuronidation of this compound, 16-epithis compound, 17-epithis compound, and 13-epiestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Estriol's Modulation of Gene Expression in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction